molecular formula C13H17FN2O2 B2667266 1-(4-Fluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea CAS No. 1219911-80-4

1-(4-Fluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea

Cat. No.: B2667266
CAS No.: 1219911-80-4
M. Wt: 252.289
InChI Key: KXJAAMMQJZUVQK-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea is a synthetic organic compound characterized by the presence of a fluorophenyl group and a hydroxycyclopentyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea typically involves the reaction of 4-fluoroaniline with cyclopentanone to form an intermediate, which is then reacted with an isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the hydroxycyclopentyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-3-[(1-hydroxycyclobutyl)methyl]urea: Similar structure but with a cyclobutyl group instead of a cyclopentyl group.

    1-(4-Fluorophenyl)-3-[(1-hydroxycyclohexyl)methyl]urea: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

Uniqueness

1-(4-Fluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea is unique due to the specific combination of the fluorophenyl and hydroxycyclopentyl groups, which confer distinct chemical and biological properties. The cyclopentyl group provides a balance between steric hindrance and flexibility, making it suitable for various applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c14-10-3-5-11(6-4-10)16-12(17)15-9-13(18)7-1-2-8-13/h3-6,18H,1-2,7-9H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJAAMMQJZUVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)NC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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